Ethyl 11-(5-hexylfuran-2-YL)undecanoate
Description
Ethyl 11-(5-hexylfuran-2-YL)undecanoate is a synthetic fatty acid ester featuring a hexyl-substituted furan moiety attached to an undecanoate backbone. These compounds are synthesized via esterification or alkylation reactions, often involving undecanoate precursors modified with aromatic or heterocyclic groups. Applications span medicinal chemistry (e.g., anticancer agents) and materials science (e.g., stimuli-responsive polymers) .
Properties
CAS No. |
88647-00-1 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
ethyl 11-(5-hexylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
CEFIVKLDINUMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.
Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.
Purification: Employing distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact: The presence of heterocyclic groups (e.g., furan, chromen-4-one) enhances biological activity (e.g., anticancer properties) but complicates synthesis. Simpler esters like ethyl undecanoate prioritize industrial scalability for fragrances or polymer precursors .
- Synthetic Complexity : Chromene-containing derivatives require multi-step reactions (e.g., coupling with deoxybenzoin), whereas cellulose-based esters (e.g., CUE–CA) utilize post-polymerization modifications like thiol-ene click chemistry .
- Functional Diversity: Furan and chromene derivatives are tailored for bioactivity, while amino/thiol-modified esters enable stimuli-responsive materials .
Physicochemical and Functional Properties
- Polarity and Solubility: Chromene- and furan-substituted esters exhibit lower solubility in nonpolar solvents due to aromatic/heterocyclic groups, complicating purification (e.g., column chromatography with EtOAc/Hexane mixtures) . Ethyl undecanoate and testosterone undecanoate are lipophilic, favoring applications in lipid-based formulations or sustained-release pharmaceuticals .
- Stability :
- Furan-containing compounds (e.g., 11M3) may undergo oxidation under acidic/alkaline conditions, limiting shelf life. Chromene derivatives () show stability in organic solvents but degrade under UV light .
- Cellulose-based esters (CUE–CA) demonstrate pH-dependent stability, dissociating in acidic environments .
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